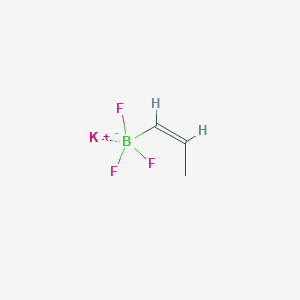

Potassium (Z)-1-propene-1-trifluoroborate

Descripción general

Descripción

Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a silvery-white metal that is soft enough to be easily cut with a knife . Potassium metal reacts rapidly with atmospheric oxygen to form flaky white potassium peroxide in only seconds of exposure .

Aplicaciones Científicas De Investigación

Hydrogenation and Isomerization : Ramachandran and Mitsuhashi (2015) described a Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, providing either the (Z)- or (E)-isomer of the vinylborate in high purity. This process involves isomerization, where the initially formed (Z)-isomer of the alkene is transformed into the (E)-isomer over time, irrespective of the catalyst used (Ramachandran & Mitsuhashi, 2015).

Stereoselective Alkenylpotassium Formation : Stähle, Hartmann, and Schlosser (1977) found that (Z)-1-alkylated propenes undergo metallation at an allylic site more rapidly than their (E)-isomers. This finding highlights the kinetic and thermodynamic controls in the configurational reorganization of alkenylpotassium compounds (Stähle, Hartmann, & Schlosser, 1977).

Palladium-Catalyzed Cross-Coupling : Guinchard et al. (2009) described the preparation and behavior of new potassium trifluoroborates in a Pd(0)-catalyzed cross-coupling reaction, demonstrating their use as nucleophilic cross-coupling partners. This methodology was successfully applied in the total synthesis of an N-acyl spermidine (Guinchard, Bugaut, Cook, & Roulland, 2009).

Suzuki Cross-Coupling Reactions : Molander and Rivero (2002) reported that the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates proceeds readily with good yields. The trifluoroborates used are noted for their stability in air and moisture (Molander & Rivero, 2002).

Improved Synthesis : Molander and Hoag (2003) developed an improved synthesis of potassium (trifluoromethyl)trifluoroborate, demonstrating its potential as a valuable reagent in chemical synthesis (Molander & Hoag, 2003).

Stereospecific Cross-Coupling : Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates and used them in palladium-catalyzed Suzuki-Miyaura reactions, providing access to protected secondary alcohols with complete retention of stereochemistry (Molander & Wisniewski, 2012).

Mecanismo De Acción

Target of Action

Potassium (Z)-1-propene-1-trifluoroborate primarily targets voltage-gated potassium (K+) channels , particularly the Kv2.1 channel , encoded by the KCNB1 gene . These channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .

Mode of Action

The compound interacts with its targets by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . This interaction results in changes in the ionic equilibrium, influencing various physiological processes .

Biochemical Pathways

The affected pathways involve the regulation of membrane excitability , glucose-stimulated insulin secretion , and neuronal firing frequency . The downstream effects include the modulation of various cellular systems, offering novel avenues to treat a range of diseases from neurological disorders to diabetes .

Pharmacokinetics

Potassium compounds generally exhibit rapid absorption, with a median maximum measure plasma concentration (tmax) at 05 h and a terminal (elimination) half-life (t1/2) of 387–457 h . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. For instance, in the context of voltage-gated potassium channels, the compound’s action could influence neuronal firing frequency, potentially impacting neurological function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other ions .

Propiedades

IUPAC Name |

potassium;trifluoro-[(Z)-prop-1-enyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDWVFWDURMTAV-OLGQORCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C\C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951039-45-5 | |

| Record name | 951039-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)

![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)

![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)

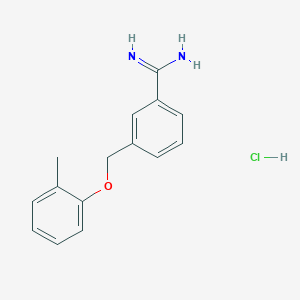

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)